

Application Notes and Protocols for Mahanimbidine in Antimicrobial Susceptibility Testing

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Compound of Interest					
Compound Name:	Mahanimbidine				
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Introduction

Mahanimbidine, a carbazole alkaloid isolated from the leaves of Murraya koenigii (curry tree), has garnered significant interest for its diverse pharmacological properties, including its potential as an antimicrobial agent.[1][2] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial susceptibility of **Mahanimbidine** against various pathogens. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are supplemented with available data on **Mahanimbidine**'s activity.

Data Presentation: Antimicrobial Activity of Mahanimbidine

Quantitative data on the antimicrobial efficacy of **Mahanimbidine** against several antibiotic-resistant clinical pathogens are summarized below. The data includes Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which are crucial indicators of antimicrobial potency.



Microorganism	Strain	MIC (μg/mL)	MBC (µg/mL)	Inhibition Zone (mm)
Staphylococcus aureus	210P JTU	25.0	100.0	16.0 ± 0.5
Pseudomonas aeruginosa	ATCC 25619	175.0	500.0	12.5 ± 0.5
Klebsiella pneumoniae	SR1-TU	125.0	250.0	18.5 ± 0.5
Escherichia coli	NI23 JTU	175.0	500.0	-
Streptococcus pneumoniae	SR16677-PRSP	25.0	100.0	-

Data sourced from a study on the biological activity of carbazole alkaloids from Murraya koenigii.[3] The inhibition zone diameter was not reported for all tested bacteria.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

- Mahanimbidine stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in growth medium)
- Sterile 96-well microtiter plates
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth MHB)
- Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Methodological & Application



- Positive control (bacterial suspension without **Mahanimbidine**)
- Negative control (sterile broth)
- Microplate reader or visual inspection

Protocol:

- Prepare Serial Dilutions:
 - $\circ~$ Dispense 100 μL of sterile MHB into wells 2 through 12 of a 96-well plate.
 - Add 200 μL of the highest concentration of Mahanimbidine to be tested to well 1.
 - Perform a two-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 μL from well 10. Well 11 will serve as the growth control (no **Mahanimbidine**), and well 12 as the sterility control (no bacteria).

• Inoculation:

- Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Add 100 μL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well
 12.

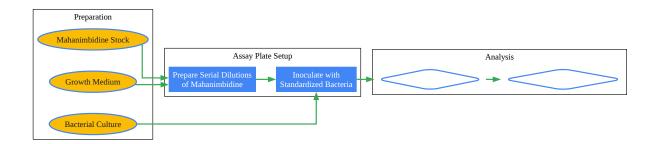
Incubation:

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

Reading Results:

 The MIC is the lowest concentration of **Mahanimbidine** at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.





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Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

- Results from the MIC assay
- Sterile agar plates (e.g., Mueller-Hinton Agar MHA)
- Sterile micropipette and tips
- Spreader or inoculating loop

Protocol:

Subculturing:



- \circ From each well of the MIC plate that shows no visible growth, take a 10 μ L aliquot.
- Spot-inoculate the aliquot onto a sterile MHA plate.
- Incubation:
 - Incubate the MHA plates at 37°C for 18-24 hours.
- Reading Results:
 - The MBC is the lowest concentration of **Mahanimbidine** that results in no bacterial growth on the subculture plates (i.e., a ≥99.9% reduction in the initial inoculum).

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, such as **Mahanimbidine** and a conventional antibiotic. The interaction can be synergistic, additive, indifferent, or antagonistic.

Materials:

- Mahanimbidine stock solution
- Second antimicrobial agent (e.g., a conventional antibiotic) stock solution
- Sterile 96-well microtiter plates
- Appropriate bacterial growth medium
- Standardized bacterial inoculum

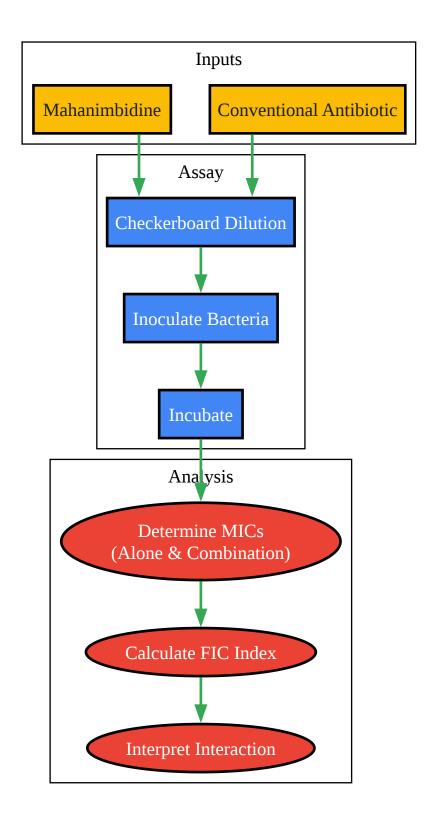
Protocol:

- Plate Setup:
 - Prepare a 96-well plate with serial dilutions of **Mahanimbidine** along the x-axis and serial dilutions of the second antimicrobial agent along the y-axis.
 - Each well will contain a unique combination of concentrations of the two agents.



- Inoculation:
 - Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
- Incubation:
 - Incubate the plate under appropriate conditions.
- Data Analysis (Fractional Inhibitory Concentration Index FICI):
 - Determine the MIC of each agent alone and in combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
 - FIC of Mahanimbidine = (MIC of Mahanimbidine in combination) / (MIC of Mahanimbidine alone)
 - FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
 - Calculate the FICI by summing the individual FICs: FICI = FIC of Mahanimbidine + FIC of Agent B.
 - Interpret the results:
 - FICI ≤ 0.5: Synergy
 - 0.5 < FICI ≤ 1.0: Additive
 - 1.0 < FICI ≤ 4.0: Indifference
 - FICI > 4.0: Antagonism





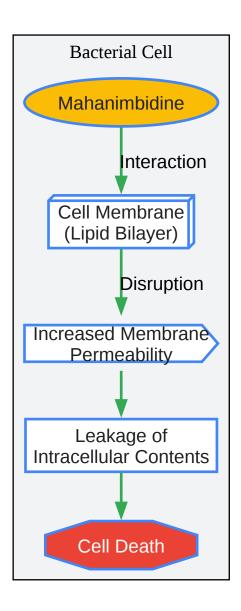
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Logical flow of a Checkerboard Synergy Assay.



Mechanism of Action: Postulated Signaling Pathway

While the precise antimicrobial signaling pathway of **Mahanimbidine** is not yet fully elucidated, its chemical structure as a carbazole alkaloid with a terpene moiety suggests a potential mechanism involving the disruption of the bacterial cell membrane.[3] Terpenoids are known to interact with and disrupt the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.



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